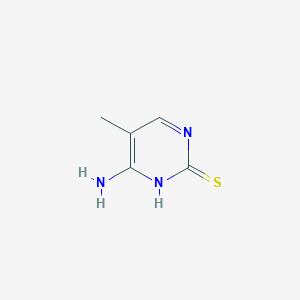
5-Methyl-2-thiocytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-thiocytosine is a derivative of cytosine, a pyrimidine base found in DNA and RNA This compound is characterized by the substitution of a sulfur atom at the 2-position and a methyl group at the 5-position of the cytosine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thiocytosine typically involves the modification of cytosine or its derivatives. One common method is the reaction of 5-methylcytosine with sulfur-containing reagents. For example, 5-methylcytosine can be treated with hydrogen sulfide in the presence of a base to introduce the sulfur atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thiocytosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-thiocytosine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-thiocytosine involves its incorporation into DNA or RNA, where it can affect gene expression and epigenetic regulation. The sulfur atom at the 2-position and the methyl group at the 5-position can influence the compound’s interaction with DNA methyltransferases and other enzymes involved in DNA methylation and demethylation processes . This can lead to changes in gene expression and potentially therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
5-Methylcytosine: A methylated form of cytosine that plays a key role in epigenetic regulation.
2-Thiocytidine: A thionucleoside that occurs in transfer RNAs and has applications in drug research and nanotechnology.
Uniqueness
5-Methyl-2-thiocytosine is unique due to the presence of both a methyl group and a sulfur atom, which confer distinct chemical properties and biological activities. This dual modification allows it to participate in a wider range of chemical reactions and potentially exert more diverse biological effects compared to its analogs .
Properties
CAS No. |
7390-56-9 |
|---|---|
Molecular Formula |
C5H7N3S |
Molecular Weight |
141.20 g/mol |
IUPAC Name |
6-amino-5-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
AMWMJLDWNRVVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=S)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
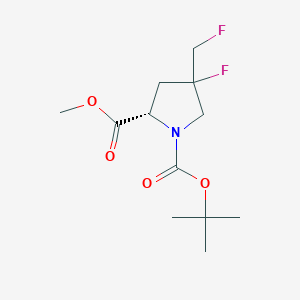
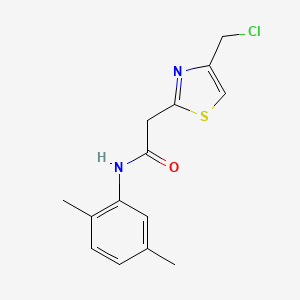
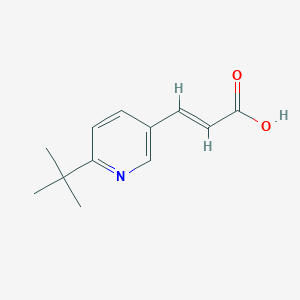
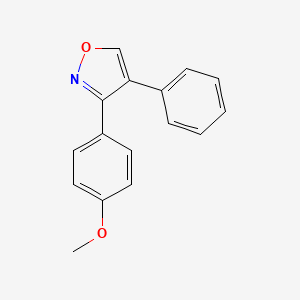
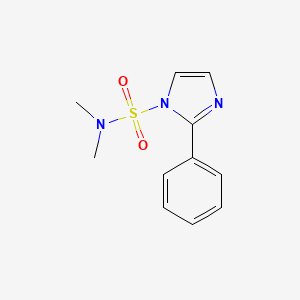
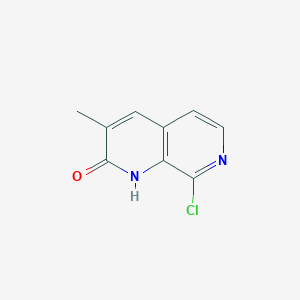
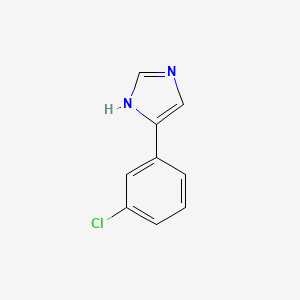
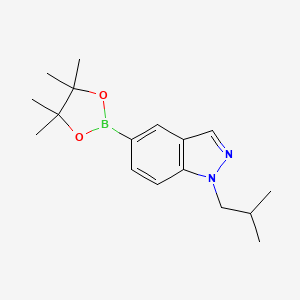
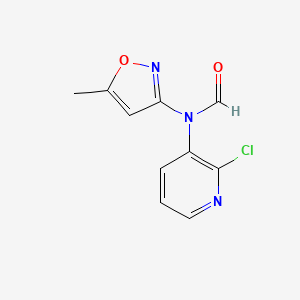
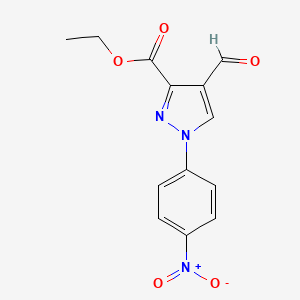
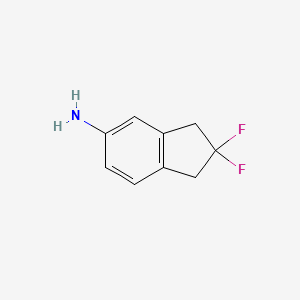
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
